2,4-Bis(trifluoromethyl)-6-bromobenzoic acid
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Overview
Description
2,4-Bis(trifluoromethyl)-6-bromobenzoic acid is an organic compound characterized by the presence of two trifluoromethyl groups and a bromine atom attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)-6-bromobenzoic acid typically involves the bromination of 2,4-bis(trifluoromethyl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The trifluoromethyl groups can participate in oxidation and reduction reactions, although these are less common due to the stability of the CF3 group.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
2,4-Bis(trifluoromethyl)-6-bromobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-6-bromobenzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2,4-Bis(trifluoromethyl)benzoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2,6-Bis(trifluoromethyl)benzoic acid: Has a different substitution pattern, affecting its chemical properties and reactivity.
2,4-Difluorobenzoic acid: Contains fluorine atoms instead of trifluoromethyl groups, resulting in different chemical behavior.
Uniqueness: 2,4-Bis(trifluoromethyl)-6-bromobenzoic acid is unique due to the combination of trifluoromethyl groups and a bromine atom, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-4,6-bis(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6O2/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMPAWOSBCAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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